molecular formula C8H12O B2730837 (3AS,6AS)-Hexahydro-1(2H)-pentalenone CAS No. 32405-37-1

(3AS,6AS)-Hexahydro-1(2H)-pentalenone

Cat. No.: B2730837
CAS No.: 32405-37-1
M. Wt: 124.183
InChI Key: NZTVVUIIJPWANB-BQBZGAKWSA-N
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Description

(3AS,6AS)-Hexahydro-1(2H)-pentalenone is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of diols and amines in the presence of a catalytic amount of iron (III) chloride, which facilitates the formation of the hexahydro-pentalene ring . Another approach involves the use of transition-metal catalysts to achieve the desired cyclization and subsequent formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3AS,6AS)-Hexahydro-1(2H)-pentalenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (3AS,6AS)-Hexahydro-1(2H)-pentalenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AS,6AS)-Hexahydro-1(2H)-pentalenone is unique due to its specific hexahydro-pentalene core, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVVUIIJPWANB-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCC(=O)[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-37-1
Record name rac-(3aR,6aR)-octahydropentalen-1-one
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